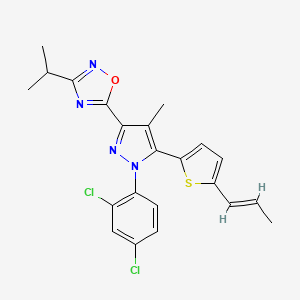

Pyrazole derivative 24

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H20Cl2N4OS |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

5-[1-(2,4-dichlorophenyl)-4-methyl-5-[5-[(E)-prop-1-enyl]thiophen-2-yl]pyrazol-3-yl]-3-propan-2-yl-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H20Cl2N4OS/c1-5-6-15-8-10-18(30-15)20-13(4)19(22-25-21(12(2)3)27-29-22)26-28(20)17-9-7-14(23)11-16(17)24/h5-12H,1-4H3/b6-5+ |

InChI Key |

WDHLKRONMIKUBC-AATRIKPKSA-N |

Isomeric SMILES |

C/C=C/C1=CC=C(S1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=NC(=NO4)C(C)C)C |

Canonical SMILES |

CC=CC1=CC=C(S1)C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=NC(=NO4)C(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Pyrazole Derivative 24 and Analogues

Classical Cyclocondensation Approaches to the Pyrazole (B372694) Ring System

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic component.

Reactions Involving 1,3-Dicarbonyl Compounds and Hydrazine Derivatives

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal reaction for pyrazole formation. It involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine jk-sci.comname-reaction.comslideshare.net. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring jk-sci.comchemhelpasap.com.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. However, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomeric products jk-sci.com. The reaction conditions are typically straightforward, often involving heating the reactants in a suitable solvent, sometimes with an acid catalyst jk-sci.comchemhelpasap.com. Because the resulting pyrazole is a stable aromatic compound, reaction yields are often high chemhelpasap.com.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl benzoylacetate | Phenylhydrazine | Acetic acid, 1-propanol, 100°C | High | chemhelpasap.com |

| 2,4-Pentanedione | Hydrazine hydrate (B1144303) | Acid catalyst | High | name-reaction.comslideshare.net |

| In situ generated 1,3-diketones | Hydrazine | SmCl₃ | Good | beilstein-journals.org |

Cyclocondensation of α,β-Unsaturated Carbonyl Compounds with Hydrazines

An alternative classical route involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones) thieme-connect.comthieme-connect.com. This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the pyrazole.

Often, the initial cyclization product is a pyrazoline (dihydropyrazole), which must be oxidized in a separate step to form the aromatic pyrazole ring beilstein-journals.org. Various oxidizing agents can be employed for this purpose. This multi-step nature can be a drawback, but the ready availability of diverse α,β-unsaturated carbonyl compounds makes it a valuable method for generating a wide range of pyrazole analogues thieme-connect.comthieme-connect.com. The reaction of chalcone (B49325) derivatives with hydrazine hydrate in the presence of a catalyst like iodine or in a solvent such as glacial acetic acid can produce pyrazole and pyrazoline compounds in excellent yields scispace.com.

| α,β-Unsaturated Carbonyl | Hydrazine Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Chalcone | Hydrazine hydrate | Ethanol (B145695), reflux | Pyrazoline | N/A | acs.orgnih.gov |

| Chalcone | Phenylhydrazine | Ethanol, reflux | Pyrazoline | N/A | acs.orgnih.gov |

| Cross-conjugated enynones | Arylhydrazines | No special conditions | Pyrazoles | Good | nih.gov |

| Chalcone | Hydrazine hydrate | Glacial acetic acid, reflux | Pyrazoline | Excellent | scispace.com |

Advanced Synthetic Strategies for Pyrazole Derivative Scaffolds

To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and the use of hazardous solvents, several advanced synthetic strategies have been developed. These "green chemistry" approaches often provide higher yields, shorter reaction times, and are more environmentally benign rsc.org.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions nih.gov. By utilizing microwave irradiation as a heat source, reaction times can be dramatically reduced from hours to minutes, often leading to improved yields and cleaner product profiles rsc.orgnih.gov.

This technique has been successfully applied to the synthesis of various pyrazole derivatives. A pertinent example is the synthesis of Dihydrotestosterone (DHT)-derived pyrazoles (24 ) rsc.orgresearchgate.net. Mótyán et al. reported an iodine-mediated oxidative cyclization of DHT with various arylhydrazines in ethanol. Using a microwave reactor set at 100°C, the desired DHT-derived pyrazoles (24 ) were formed in just 2 minutes with yields ranging from 80–89% rsc.orgresearchgate.net. This protocol is highly efficient, reducing reaction times and avoiding the need to isolate intermediate pyrazoline compounds rsc.orgresearchgate.net. Similarly, other studies have shown the synthesis of different pyrazole analogues in 2-20 minutes under microwave irradiation, achieving good to excellent yields mdpi.comdergipark.org.tr.

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Dihydrotestosterone (DHT), Arylhydrazines | Ethanol, 100°C, Iodine | 2 min | 80-89% | rsc.orgresearchgate.net |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 120°C, 360W | 7-10 min | 68-86% | rsc.org |

| Dibenzalacetones, Substituted hydrazines | Ethanol, NaOH, 75°C, 100W | 15-70 min | N/A | mdpi.com |

| β-Ketonitrile, Arylhydrazines | Microwave irradiation | N/A | Good | mdpi.com |

Ultrasound-Mediated Synthetic Transformations

Ultrasound irradiation, or sonochemistry, utilizes the energy of high-frequency sound waves to induce cavitation in the reaction medium, creating localized hot spots with extreme temperatures and pressures. This phenomenon can significantly enhance reaction rates and yields derpharmachemica.comresearchgate.net. Ultrasound-assisted synthesis is considered a green technique as it often allows for milder reaction conditions, shorter reaction times, and can sometimes be performed in greener solvents or even under solvent-free conditions derpharmachemica.comresearchgate.netnih.gov.

The synthesis of pyrazoline derivatives from chalcones and hydrazines has been shown to be significantly more efficient using ultrasound. For example, one study found that a reaction which took 15 hours to complete using conventional heating in glacial acetic acid was finished in just 1 hour when using a deep eutectic solvent (DES) combined with ultrasound irradiation at room temperature, with yields as high as 88% derpharmachemica.comresearchgate.net. Another study reported the synthesis of 5-(pyrazol-4-yl)-4,5-dihydropyrazole derivatives in good yields with short reaction times at ambient temperature using ultrasound mdpi.com.

| Method | Solvent | Time | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Thermal (Conventional) | Glacial Acetic Acid | 15 hr | <80°C | N/A | derpharmachemica.comresearchgate.net |

| Thermal | Deep Eutectic Solvent (DES) | 4 hr | <80°C | Improved | derpharmachemica.comresearchgate.net |

| Ultrasound | Deep Eutectic Solvent (DES) | 1 hr | Room Temp. | up to 88% | derpharmachemica.comresearchgate.net |

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, typically employing a ball mill, is an environmentally friendly method that involves conducting reactions in the solid state with little to no solvent thieme-connect.comthieme-connect.com. Mechanical energy, through grinding and milling, induces chemical transformations. This solvent-free approach simplifies work-up procedures, reduces waste, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry thieme-connect.comthieme-connect.comsemanticscholar.org.

The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazine has been effectively demonstrated using mechanochemical ball milling thieme-connect.comsemanticscholar.org. In this method, the chalcone and hydrazine are milled together, followed by the addition of an oxidant like sodium persulfate (Na₂S₂O₈) and further milling thieme-connect.comthieme-connect.com. This process is significantly faster and higher yielding than comparable reactions performed in various organic solvents, even at elevated temperatures thieme-connect.com. The entire process is completed in a short time, uses inexpensive reagents, and avoids the use of organic solvents, making it a highly efficient and green alternative for pyrazole synthesis thieme-connect.comsemanticscholar.org.

| Method | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Ball Milling | Chalcone, Hydrazine, Na₂S₂O₈ (oxidant), Solvent-free | Short | Excellent | thieme-connect.comsemanticscholar.org |

| Solution-Phase (various solvents) | Chalcone, Hydrazine, Na₂S₂O₈, Heat | Longer | Lower | thieme-connect.com |

Green Chemistry Principles in Pyrazole Synthesis

The synthesis of pyrazole derivatives has increasingly adopted green chemistry principles to minimize environmental impact. benthamdirect.comjetir.org These approaches focus on reducing hazardous substances, using environmentally benign solvents, employing renewable energy sources, and utilizing recyclable catalysts. nih.govresearchgate.net Key strategies include solvent-free reactions, as well as microwave and ultrasonic-assisted techniques that enhance reaction rates and yields. benthamdirect.com For instance, one eco-friendly method involves a one-pot, three-component reaction using an organic ionic salt, tetrabutylammonium (B224687) bromide (TBAB), under solvent-free conditions at room temperature, affording pyrazole derivatives in good yields (75–86%). tandfonline.com Another approach utilizes ammonium (B1175870) chloride as a green catalyst and ethanol as a renewable solvent in the Knorr pyrazole synthesis. jetir.org The use of water as a solvent is another significant green strategy, as demonstrated in multicomponent reactions that are efficient and produce minimal waste. acs.org These methods are characterized by their operational simplicity, high atom economy, and reduced environmental footprint. nih.govresearchgate.net

| Green Strategy | Catalyst/Medium | Reaction Type | Key Advantages | Yield (%) |

| Solvent-Free | Tetrabutylammonium Bromide (TBAB) | Three-component | Environment-friendly, room temperature, recyclable medium | 75-86 tandfonline.com |

| Renewable Solvent | Ammonium Chloride / Ethanol | Knorr pyrazole synthesis | Use of green catalyst and renewable solvent | Not specified |

| Aqueous Medium | Piperidine / Water | Four-component | Time-efficient, room temperature, high atom economy | 85-93 mdpi.com |

| Reusable Solvent | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Multicomponent | Room temperature, high yields, solvent is recoverable | Good to Excellent acs.org |

Transition-Metal Catalyzed Reactions for Pyrazole Formation

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of the pyrazole core, primarily through C-H bond functionalization. researchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct route to a wide range of derivatives. researchgate.netrsc.org Palladium (Pd) catalysts are commonly used for C-C bond formation, including arylation, alkenylation, and alkynylation of the pyrazole ring. bohrium.com Other transition metals like copper (Cu), iron (Fe), and ruthenium (Ru) have also been employed effectively. ias.ac.inorganic-chemistry.org For example, an iron-based ionic liquid, [C4mim][FeCl4], has been used as an efficient homogeneous catalyst for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature, with the catalyst being reusable for several cycles. ias.ac.in Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another mild and convenient route to pyrazole derivatives. organic-chemistry.org These methods often provide high efficiency and control over regioselectivity, which can be influenced by directing groups or the specific catalyst system used. researchgate.netbohrium.com

| Metal Catalyst | Reaction Type | Substrates | Key Features |

| Palladium (Pd) | C-H Arylation/Alkenylation | Pyrazole core, (pseudo)halogens | Direct functionalization, avoids pre-functionalized rings |

| Iron (Fe) | Condensation/Cyclization | Hydrazines, 1,3-Diketones | Green (ionic liquid), room temperature, reusable catalyst ias.ac.in |

| Copper (Cu) | Aerobic Oxidative Cyclization | β,γ-Unsaturated Hydrazones | Mild conditions, uses air as oxidant organic-chemistry.org |

| Ruthenium (Ru) | Dehydrogenative Coupling | 1,3-Diols, Arylhydrazines | High selectivity, produces only water and hydrogen as byproducts |

Multicomponent Reaction (MCR) Pathways to Pyrazole Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, have become a cornerstone for the efficient synthesis of complex pyrazole derivatives. mdpi.comrsc.org This strategy is highly valued in medicinal chemistry for its pot, atom, and step economy (PASE). mdpi.com MCRs allow for the construction of highly substituted pyrazoles and fused pyrazole systems, such as pyrano[2,3-c]pyrazoles, in a time-efficient manner. mdpi.combeilstein-journals.org For example, a four-component reaction of aromatic aldehydes, hydrazine hydrate, a β-ketoester, and malononitrile (B47326) in water can produce pyrano[2,3-c]pyrazole derivatives in high yields (85-93%) within 20 minutes at room temperature. mdpi.com Another approach involves a three-component, transition-metal-free synthesis using molecular iodine as a catalyst to produce sulfonated pyrazoles. mdpi.com These reactions often proceed through a domino sequence of events, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build molecular complexity from simple starting materials. mdpi.combeilstein-journals.org

| No. of Components | Reactants | Catalyst/Solvent | Resulting Structure |

| Three | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)3 | Persubstituted Pyrazoles beilstein-journals.org |

| Four | Aldehydes, Hydrazine hydrate, β-ketoesters, Malononitrile | Piperidine / Water | Pyrano[2,3-c]pyrazoles mdpi.com |

| Five | Thiol, Aldehydes, Malononitrile, Chloro-oxobutanoate, Hydrazine hydrate | Montmorillonite K10 | Highly substituted Pyrano[2,3-c]pyrazoles mdpi.com |

| Three | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium Acetate / Water | 1-H-Pyrazole derivatives preprints.org |

Regioselectivity and Stereoselectivity in Pyrazole Derivative Synthesis

Control of Regioisomeric Products (e.g., from acetylenic ketones)

The reaction of substituted hydrazines with unsymmetrical 1,3-dielectrophiles, such as acetylenic ketones, is a common method for pyrazole synthesis that can lead to mixtures of regioisomeric products. mdpi.comthieme-connect.com However, studies have shown that this reaction can be highly regioselective, providing predictable and often single pyrazole isomers in excellent yields. thieme-connect.comthieme-connect.com The regiochemical outcome is influenced by the substitution pattern of the acetylenic ketone. The reaction generally proceeds via a Michael-type addition of the more nucleophilic nitrogen of the substituted hydrazine to the β-carbon of the alkyne, followed by cyclization and dehydration. thieme-connect.com This predictable selectivity allows for the synthesis of a specific regioisomer by choosing the appropriate arrangement of substituents in the acetylenic ketone precursor. For instance, reacting methylhydrazine with various aryl-substituted acetylenic ketones consistently yields 1,3,5-substituted pyrazoles with high regioselectivity, regardless of the electronic nature of the aryl substituents. thieme-connect.com Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines have also demonstrated excellent regioselectivity, rapidly producing 3-CF3-pyrazoles. mdpi.com

| Acetylenic Ketone Substituents (R1-CO-C≡C-R2) | Hydrazine (R3-NHNH2) | Major Regioisomer Formed | Reference |

| R1 = Phenyl, R2 = 4-Tolyl | Methylhydrazine | 1-Methyl-3-phenyl-5-(4-tolyl)pyrazole | thieme-connect.com |

| R1 = 4-Tolyl, R2 = Phenyl | Methylhydrazine | 1-Methyl-3-(4-tolyl)-5-phenylpyrazole | thieme-connect.com |

| R1 = 4-Chlorophenyl, R2 = Phenyl | Phenylhydrazine | 1,5-Diphenyl-3-(4-chlorophenyl)pyrazole | thieme-connect.com |

| Trifluoromethylated Ynones | Aryl/Alkyl Hydrazines | 3-CF3-Pyrazoles | mdpi.com |

Stereochemical Considerations in Pyrazoline Oxidation to Pyrazoles

The synthesis of pyrazoles can be achieved through a two-step process involving the formation of a pyrazoline intermediate followed by its oxidation. mdpi.comnih.gov Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms and one double bond. The initial cyclization reaction, often a [3+2] cycloaddition or a condensation reaction, can create stereocenters in the pyrazoline ring. rwth-aachen.deenamine.net The stereochemistry of these intermediates is crucial in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds. rwth-aachen.de However, the subsequent oxidation step, which aromatizes the ring to form the corresponding pyrazole, results in the loss of the stereocenters on the pyrazole core itself. enamine.net Therefore, while the stereoselective synthesis of pyrazoline precursors is a significant area of research, the stereochemical information at the C3, C4, and C5 positions of the ring is not retained in the final aromatic pyrazole product. The primary relevance of stereochemistry in this context lies in syntheses where a chiral center is located on a substituent attached to either a carbon or a nitrogen atom of the pyrazole ring, which remains unaffected by the aromatization process.

Derivatization Strategies for Functionalization of the Pyrazole Core

Functionalization of a pre-formed pyrazole ring is a key strategy for creating diverse derivatives. nih.gov This approach, often termed late-stage functionalization, is particularly valuable in medicinal chemistry for structure-activity relationship studies. Transition-metal-catalyzed C-H functionalization is a prominent method for directly installing new C-C or C-heteroatom bonds onto the pyrazole core without requiring prior activation. researchgate.netrsc.org Different positions on the pyrazole ring (C3, C4, C5) can be targeted with varying selectivity based on the reaction conditions and the directing groups present. researchgate.net The Lewis basic N2 atom of the pyrazole ring can act as an inherent directing group, guiding functionalization to the C5 position. researchgate.net Electrophilic aromatic substitution typically occurs at the C4 position, which is the most nucleophilic center. researchgate.net These derivatization reactions include arylation, alkylation, and halogenation, providing access to a wide array of functionalized pyrazoles. bohrium.com

| Reaction Type | Reagents/Catalyst | Position Targeted | Key Features |

| C-H Arylation | Aryl halides / Pd catalyst | C3, C4, C5 (regioselectivity is a challenge) | Direct installation of aryl groups researchgate.netbohrium.com |

| C-H Alkenylation | Alkenes / Pd catalyst | C5 | Directed by the N2 atom researchgate.net |

| Electrophilic Bromination | N-Bromosuccinimide | C4 | Targets the most nucleophilic carbon orientjchem.org |

| N-Vinylation | Conjugated alkynes / Ag2CO3 | N1 | Regio- and stereoselective addition to asymmetrical pyrazoles nih.gov |

Introduction of Sulfur and Selenium-Containing Moieties

The incorporation of sulfur and selenium into pyrazole rings can significantly influence their physicochemical properties and biological activities. researchgate.net Various synthetic strategies have been developed to introduce these chalcogens into the pyrazole core.

One approach involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride. This one-pot reaction proceeds through an in situ formation of α,β-alkynic hydrazones, which then undergo cyclization to yield 4-(phenylselanyl)pyrazoles. mdpi.com

Another versatile method for selenocyanation of amino pyrazole derivatives utilizes in situ generated triselenium dicyanide from the reaction of malononitrile and selenium dioxide in DMSO. nih.gov This method is efficient, uses inexpensive starting materials, and has a short reaction time, providing good to very good yields of the desired selenocyanated products. nih.gov Furthermore, these selenocyanates can be converted into alkynyl selenides through copper-catalyzed reactions. nih.gov Symmetrical selenoethers of amino pyrazoles can also be synthesized using the same reagents but with different stoichiometry and reaction conditions. nih.gov

For the introduction of sulfur-containing groups, a practical protocol for the synthesis of 4-sulfonyl pyrazoles has been developed. This method involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines, catalyzed by molecular iodine in the presence of TBHP and NaHCO₃ at room temperature. mdpi.com This transition-metal-free reaction proceeds via a tandem C(sp²)-H sulfonylation and pyrazole annulation process. mdpi.com

| Starting Material | Reagent(s) | Product | Moiety Introduced |

| α,β-Alkynic aldehydes, Hydrazines | Phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | Phenylselanyl |

| Amino pyrazole derivatives | Malononitrile, Selenium dioxide | Selenocyanates of amino pyrazoles | Selenocyanate |

| N,N-Dimethyl enaminones, Sulfonyl hydrazines | I₂, TBHP, NaHCO₃ | 4-Sulfonyl pyrazoles | Sulfonyl |

Functionalization for Specific Research Applications (e.g., fluorophores)

The functionalization of pyrazole derivatives is crucial for tailoring their properties for specific applications, such as fluorescent probes for biological imaging. dntb.gov.ua Pyrazolo[1,5-a]pyrimidines, a class of fused pyrazole systems, have emerged as promising fluorophores due to their compact size, efficient synthetic accessibility, and tunable fluorescence properties. nih.gov

The photophysical properties of these fluorophores can be significantly improved by introducing conjugated substituents. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) core itself possesses a π-excedent–π-deficient fused system, and strategic placement of electron-donating or electron-withdrawing groups can create effective push-pull systems, enhancing their fluorescent quantum yields. nih.gov For instance, the introduction of a pyridyl substituent, which acts as an electron-withdrawing group, can modulate the electronic properties of the fluorophore. nih.gov

The synthesis and post-functionalization of these scaffolds allow for structural diversity, enabling the development of chemosensors for the detection of various metal ions. rsc.org The pyrazole unit can act as a structural component and a fluorophore, with its nitrogen atoms not necessarily participating in metal coordination. rsc.org

| Pyrazole Scaffold | Functionalization Strategy | Application |

| Pyrazolo[1,5-a]pyrimidine | Introduction of conjugated substituents | Fluorophores |

| Pyrazole derivatives | Attachment of chelating moieties | Chemosensors for metal ions |

Approaches to Fused Pyrazole Systems (e.g., pyrazolo[3,4-d]pyrimidine derivatives)

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including their potential as kinase inhibitors. mdpi.comekb.eg Several synthetic routes have been established to construct this bicyclic system.

A common approach involves the cyclization of a substituted pyrazole precursor. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield a pyrazolo[3,4-d]pyrimidine derivative. mdpi.com This product can then be further functionalized by reacting with various alkylating agents to introduce substituents at different positions of the fused ring system. mdpi.com

Another method involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. This can be achieved through both conventional heating and microwave-assisted synthesis, providing access to a range of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov The resulting compounds can be characterized by various spectroscopic techniques, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the synthesis of a wide array of derivatives with potential applications in drug discovery. rsc.orgresearchgate.net

| Precursor | Reagent(s) | Product |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Substituted 1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones |

Molecular Design and Structure Activity Relationship Sar Studies of Pyrazole Derivative 24

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a important tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For Pyrazole (B372694) Derivative 24, both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been instrumental in understanding the relationship between its physicochemical properties and biological function.

Two-dimensional QSAR studies on pyrazole derivatives related to compound 24 have utilized a variety of molecular descriptors to build predictive models. These models establish a mathematical correlation between the descriptors and the observed biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or other measures of potency. The primary methodologies employed include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. mdpi.comhilarispublisher.com

A range of descriptors are calculated to represent different aspects of the molecular structure, including electronic, steric, and topological properties. In the analysis of pyrazole analogs, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various electrotopological state (E-state) indices have been shown to be significant. hilarispublisher.com For instance, a typical 2D-QSAR study on a series of pyrazole derivatives might yield a model with a high correlation coefficient (R²) and cross-validated correlation coefficient (q²), indicating good predictive ability.

The analysis of these descriptors reveals crucial insights. For example, a positive coefficient for a descriptor related to lipophilicity (e.g., logP) would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its biological activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity. acs.org

Table 1: Key Molecular Descriptors in 2D-QSAR Models of Pyrazole Derivatives

| Descriptor Class | Specific Descriptor Example | Typical Influence on Activity |

| Constitutional | Molecular Weight (MW) | Varies; can be positively or negatively correlated depending on the target. |

| Topological | Balaban J index | Often relates to molecular branching and compactness. |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Positive correlation often suggests importance of hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Three-dimensional QSAR methods provide a more detailed understanding of the SAR by considering the 3D conformation of the molecules and their interaction with the biological target. The most common 3D-QSAR techniques applied to pyrazole derivatives are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to influence biological activity.

CoMFA calculates steric and electrostatic fields around a set of aligned molecules. The resulting contour maps highlight regions where bulky substituents (steric fields) or changes in charge distribution (electrostatic fields) would be favorable or unfavorable for activity. For pyrazole analogs, CoMFA studies have often revealed that bulky, sterically favorable groups at certain positions on the pyrazole ring can enhance potency. benthamdirect.com

CoMSIA , in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the intermolecular interactions. nih.govnih.gov CoMSIA models for pyrazole derivatives have demonstrated the importance of hydrophobic substituents in specific regions and have identified key locations for potential hydrogen bonding interactions that can significantly improve binding affinity. benthamdirect.com

Table 2: Comparison of CoMFA and CoMSIA in Pyrazole Derivative Studies

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor |

| Contour Maps | Green contours indicate sterically favored regions; yellow contours indicate sterically disfavored regions. Red contours indicate regions where negative charge is favored; blue contours indicate regions where positive charge is favored. | Similar color-coding for steric and electrostatic fields. Additional contours for hydrophobic (yellow/white) and hydrogen bonding (cyan/purple for donor, magenta/red for acceptor) fields. |

| Key Insights for Pyrazoles | Often highlights the need for optimal bulk and charge distribution on substituents. | Provides a more nuanced understanding of the role of hydrophobicity and specific hydrogen bonding interactions in receptor binding. |

The ultimate goal of QSAR modeling is to establish a clear correlation between specific molecular descriptors and the biological activity of the compounds. For pyrazole derivatives, a combination of 2D and 3D descriptors has been shown to build robust predictive models.

Statistical validation of these models is crucial. Parameters such as the squared correlation coefficient (R²), the leave-one-out cross-validated correlation coefficient (q²), and the predictive R² for an external test set are used to assess the model's robustness and predictive power. nih.govnih.gov

For instance, a hypothetical QSAR model for a series of pyrazole derivatives might be represented by the following equation:

pIC50 = 0.75(LogP) - 0.23(Molecular Volume) + 1.5(H-bond Donor Count) + constant*

This equation would suggest that higher lipophilicity and a greater number of hydrogen bond donors are beneficial for activity, while increased molecular volume is detrimental. Such models provide a quantitative basis for the rational design of new, more potent analogs of Pyrazole Derivative 24.

Structural Determinants of Biological Efficacy

Beyond the statistical correlations from QSAR, a detailed analysis of the structural features of pyrazole derivatives provides a more intuitive understanding of their biological activity. This involves examining the influence of different substituents on the pyrazole core and the impact of incorporating the pyrazole ring into larger, fused heterocyclic systems.

The biological activity of pyrazole derivatives is highly sensitive to the nature and position of substituents on the pyrazole ring. researchgate.net The pyrazole core itself offers multiple positions for substitution, allowing for fine-tuning of the molecule's properties.

Substituents at N1: The substituent at the N1 position of the pyrazole ring often plays a crucial role in orienting the molecule within the binding pocket of the target protein. Aromatic or bulky aliphatic groups at this position can engage in hydrophobic interactions, significantly enhancing potency. In some cases, the presence of a hydrogen bond acceptor in the N1 substituent can lead to critical interactions with the receptor.

Substituents at C4: The C4 position is often a key point for introducing diversity. Small, flexible substituents at C4 can explore different regions of the binding site. In many cases, substitution at this position is less tolerated, and a hydrogen atom is preferred for optimal activity. However, in some instances, specific functional groups at C4 can lead to a significant increase in potency by forming unique interactions with the target.

Table 3: General SAR Trends for Substituents on the Pyrazole Ring

| Position | Nature of Substituent | General Impact on Activity |

| N1 | Large, hydrophobic groups (e.g., substituted phenyl) | Often increases potency through hydrophobic interactions. |

| C3 | Aryl groups with electron-withdrawing substituents (e.g., halogens) | Can enhance binding affinity through specific electronic interactions. |

| C4 | Small, polar groups | May improve solubility and bioavailability, but can also decrease activity if they clash with the binding site. |

| C5 | Heterocyclic rings | Can introduce additional hydrogen bonding opportunities and improve selectivity. |

Fusing the pyrazole ring with other heterocyclic systems can lead to rigid, planar molecules with unique pharmacological profiles. These fused systems can pre-organize the key pharmacophoric features in a conformationally restricted manner, which can lead to higher binding affinity and selectivity.

Pyrazolo[3,4-d]pyrimidines: This fused system is a well-known purine (B94841) isostere and has been extensively explored for its anticancer and kinase inhibitory activities. nih.govekb.egekb.eg The pyrimidine (B1678525) ring introduces additional nitrogen atoms that can act as hydrogen bond acceptors, leading to strong interactions with the hinge region of many kinases. The activity of these compounds can be further modulated by substitution on both the pyrazole and pyrimidine portions of the scaffold.

Pyrazolo[1,5-a]pyridines: The fusion of a pyrazole with a pyridine (B92270) ring results in a scaffold with a distinct electronic distribution and shape. These compounds have shown a range of biological activities, and their SAR is influenced by the substitution pattern on the bicyclic system.

Role of Hydrophobicity and Hydrophilic Balance in Activity

The biological activity of pyrazole derivatives is significantly influenced by the delicate balance between hydrophobicity and hydrophilicity. This balance, often characterized by lipophilicity, governs the compound's ability to cross cellular membranes, interact with target proteins, and be cleared from the body. Structure-activity relationship (SAR) studies consistently demonstrate that modifications to the pyrazole scaffold that alter its lipophilic character can dramatically impact its potency and efficacy.

In the design of pyrazole-based therapeutic agents, the pyrazole ring itself can serve as a bioisostere for an aryl group to modulate lipophilicity. nih.gov The calculated partition coefficient (ClogP) of pyrazole is significantly lower than that of benzene, indicating lower lipophilicity. nih.gov This property is often exploited to improve the physicochemical properties of a drug candidate, such as water solubility. nih.gov For instance, in the antibacterial agent Sulfaphenazole, the pyrazole ring is thought to enhance the drug's lipophilicity, facilitating its passage across bacterial cell membranes. nih.gov

However, the relationship between lipophilicity and activity is not always linear. In a series of pyrazole-based inhibitors of meprin α and β, the introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of a 3,5-diphenylpyrazole (B73989) lead compound resulted in a four- to six-fold decrease in activity against both enzyme isoforms. nih.gov This suggests that while a certain degree of hydrophobicity is necessary for binding, excessive lipophilicity can be detrimental, possibly by causing unfavorable steric interactions within the target's binding pocket or by reducing the compound's solubility.

Table 1: Structure-Activity Relationship of Dihydropyrazole Derivatives as α-Amylase Inhibitors This table is generated based on findings from a study on dihydropyrazole derivatives and illustrates the impact of different substituents on inhibitory activity.

| Compound | Ar1 Substituent | Ar2 Substituent | IC50 (μM) | Activity Compared to Standard (Acarbose IC50 = 73.12 μM) |

|---|---|---|---|---|

| 8 | p-hydroxyphenyl | p-methylphenyl | 1.07 | Excellent |

| 11 | p-hydroxyphenyl | p-methoxyphenyl | 0.5509 | Excellent |

| 5 | phenyl | p-methylphenyl | 35.50 | Excellent |

| 3 | phenyl | m-nitrophenyl | 603.90 | Low |

| 9 | p-hydroxyphenyl | m-nitrophenyl | 631.68 | Low |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, enabling researchers to distill the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov This computational approach is particularly valuable when the 3D structure of the biological target is unknown. nih.gov For pyrazole derivatives, pharmacophore modeling has been instrumental in identifying key structural motifs and guiding the design of novel, potent, and selective inhibitors for a wide array of therapeutic targets. nih.govnih.gov

The process begins with a set of known active molecules, which are analyzed to identify common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov A pharmacophore hypothesis represents the spatial arrangement of these features. For a series of pyrazole-3-carbohydrazone derivatives acting as Dipeptidyl Peptidase IV (DPP-4) inhibitors, a successful pharmacophore model was developed consisting of one HBD, one HBA, and two hydrophobic features. nih.gov This model provided a rational explanation for the observed structure-activity relationships and served as a blueprint for further structural optimization. nih.gov

Once a statistically validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the hypothesis and are therefore likely to be active. acs.orgrsc.org This ligand-based virtual screening is a time- and cost-effective method for hit identification. nih.gov For example, pharmacophore models based on the JAK inhibitor tofacitinib (B832) were used to screen an in-house library of pyrazolone (B3327878) derivatives, leading to the identification of novel dual JAK2/3 inhibitors. acs.org

Furthermore, pharmacophore models are often integrated with 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies. tandfonline.comclinicsearchonline.org 3D-QSAR models provide a quantitative correlation between the 3D properties of molecules (e.g., steric and electrostatic fields) and their biological activity. tandfonline.com In the development of pyrazole-based COX-2 inhibitors, both pharmacophore and QSAR models with strong statistical parameters were used to design a lead molecule, building upon the chemical structures of known inhibitors like celecoxib. nih.gov This integrated computational approach allows for the rational design of new derivatives with enhanced potency and selectivity by suggesting specific structural modifications that are predicted to improve interaction with the target. nih.govtandfonline.com

The insights gained from these models are crucial for understanding the nuanced molecular interactions that drive biological activity. For pyrazole-containing α-glucosidase inhibitors, 3D-QSAR analysis revealed that Gaussian steric features were critical for inhibitory potential, with hydrophobic groups, hydrogen bond donors/acceptors, and electrostatic characteristics also playing significant roles. tandfonline.com This detailed understanding of the structural prerequisites for activity is essential for the successful ligand-based design of next-generation pyrazole-based therapeutics.

Computational Investigations and in Silico Profiling of Pyrazole Derivative 24

Molecular Docking Studies

Molecular docking simulations were performed to investigate the binding behavior of Pyrazole (B372694) derivative 24 against both wild-type EGFR (EGFRWT) and its T790M mutant (EGFRT790M), which is a common mechanism of resistance to EGFR inhibitors. nih.govresearchgate.net These studies are crucial for understanding the compound's inhibitory potential.

Specifically, against EGFRT790M, the 5H-pyrrolo[3,2-d]pyrimidine nucleus, a related scaffold, forms a critical hydrogen bond with the backbone of Met793 in the hinge region. semanticscholar.org For Pyrazole derivative 24, the phenyl group at the 1-position of the pyrazole ring extends into a hydrophobic pocket, establishing hydrophobic interactions. semanticscholar.org Another hydrophobic tail, a phenyl ring, is designed to occupy a second hydrophobic region within the active site. nih.gov This dual hydrophobic engagement is a key feature of its binding mode.

The binding affinity of this compound and related compounds was quantified through docking scores, which estimate the free energy of binding. For the series of synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives, binding scores against the mutant EGFRT790M ranged from -16.09 to -21.66 kcal/mol. semanticscholar.org In other studies involving pyrazole derivatives targeting EGFR, binding scores have been reported in the range of -9.52 to -10.23 Kcal/mol. researchgate.netnih.gov These favorable binding energies suggest a strong and stable interaction between the ligand and the protein target.

Table 1: Molecular Docking Scores of Pyrazole Derivatives against EGFR

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| This compound (and related series) | EGFRT790M | -16.09 to -21.66 semanticscholar.org |

| Reference Pyrazole 4a | EGFR | -9.52 researchgate.netnih.gov |

Note: The binding energies are presented as calculated in the respective research studies and may vary based on the docking software and parameters used.

The molecular docking analysis identified several key amino acid residues within the EGFR active site that are crucial for the binding of this compound. The interactions are a combination of hydrogen bonds and hydrophobic contacts.

The most critical interaction is the hydrogen bond formed with the backbone of Met793 in the hinge region of the kinase. semanticscholar.orgrsc.org This interaction is a hallmark of many ATP-competitive kinase inhibitors. Additionally, hydrophobic interactions are formed with several residues that line the binding pocket. The phenyl group at the 1-position of the pyrazole ring, for instance, interacts hydrophobically with Val702 and Cys773 . semanticscholar.org Other key residues involved in forming the binding pocket and contributing to ligand affinity include Lys745 and Gly796 . rsc.org

Table 2: Key Amino Acid Interactions for Pyrazole Derivatives in the EGFR Binding Site

| Amino Acid Residue | Interaction Type | Interacting Ligand Moiety | Reference |

|---|---|---|---|

| Met793 | Hydrogen Bond | Heterocyclic core | semanticscholar.orgrsc.org |

| Val702 | Hydrophobic | Phenyl ring at 1-position | semanticscholar.org |

| Cys773 | Hydrophobic | Phenyl ring at 1-position | semanticscholar.org |

| Lys745 | Hydrogen Bond | Heterocyclic core | rsc.org |

Molecular Dynamics Simulations

The dynamic stability of the protein-ligand complex was evaluated by calculating the Root Mean Square Deviation (RMSD) over the 100 ns simulation. nih.govcore.ac.uk The RMSD of the protein backbone, the ligand, and the complex as a whole were monitored. A stable RMSD profile over time indicates that the system has reached equilibrium and that the ligand maintains a consistent binding pose.

The Root Mean Square Fluctuation (RMSF) was also analyzed to identify the flexibility of individual amino acid residues. nih.govcore.ac.uk This analysis helps to understand how different parts of the protein move and adapt to the presence of the bound ligand. Regions of the protein that interact directly with this compound are expected to show reduced fluctuation, indicating a stable binding interaction.

The Solvent Accessible Surface Area (SASA) was also computed to determine the extent to which the protein-ligand complex is exposed to the solvent. nih.gov A decrease or stabilization in SASA can indicate that the ligand has bound securely within a pocket, reducing the surface area exposed to the surrounding environment. The number of hydrogen bonds between the ligand and the protein was also monitored throughout the simulation, with a consistent number of hydrogen bonds signifying a stable interaction. nih.gov Collectively, these analyses from the 100 ns MD simulation confirmed the stability of the binding of this compound within the EGFR active site. nih.govcore.ac.uk

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction is a critical step in early-stage drug discovery, used to filter out compounds with unfavorable pharmacokinetic profiles. semanticscholar.org For pyrazole derivatives, various computational models are employed to estimate their behavior within the human body, ensuring that promising candidates have a higher likelihood of success in later clinical phases. johnshopkins.edunih.gov

The pharmacokinetic properties of pyrazole derivatives are evaluated using computational tools to predict how the substance is absorbed, distributed, metabolized, and excreted. Studies on various pyrazole analogs confirm that these compounds generally exhibit favorable pharmacokinetic profiles. ekb.egresearchgate.net For instance, in silico analysis of a series of pyrazole-linked methylenehydrazono-thiazole derivatives showed high absorption percentages, ranging from 78.24% to 92.62%. ekb.eg Similarly, ADMET predictions for pyrazole-indole molecules and related Schiff bases indicated their potential as viable drug candidates. semanticscholar.org

Table 1: Predicted Pharmacokinetic Properties of Representative Pyrazole Derivatives

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Human Intestinal Absorption | High (% Absorption: >78%) ekb.eg | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | Variable; often predicted to be non-permeable | Suggests a lower likelihood of central nervous system side effects for peripherally acting drugs. |

| CYP450 Inhibition | Generally predicted as non-inhibitors of key isoforms (e.g., CYP2D6, CYP3A4) | Indicates a lower risk of drug-drug interactions. |

| Plasma Protein Binding | Predicted to be high | Influences the distribution and availability of the free drug in the body. |

| Renal Excretion | Predicted as a potential route of elimination | Affects the compound's half-life and dosing regimen. |

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and physical properties consistent with known drugs. nih.gov this compound, like many in its class, is evaluated against established filters such as Lipinski's Rule of Five, Ghose's filter, and Veber's rules. ekb.egnih.gov

Studies on similar pyrazoline derivatives demonstrated an excellent drug-likeness profile and adherence to filters used by major pharmaceutical companies. nih.gov For example, several pyrazole-linked methylenehydrazono-thiazole derivatives successfully fulfilled Lipinski's criteria, indicating their suitability for oral administration. ekb.eg These assessments of medicinal chemistry friendliness help prioritize compounds that are less likely to fail during development due to poor physicochemical properties. nih.gov

Table 2: Drug-Likeness Profile based on Lipinski's Rule of Five

| Parameter | Threshold | Typical Predicted Status for Pyrazole Derivatives | Implication |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Compliant | Good absorption and diffusion. |

| LogP (Lipophilicity) | ≤ 5 | Compliant nih.gov | Optimal balance between solubility and permeability. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant | Facilitates good membrane permeability. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant | Affects solubility and binding. |

| Rule of Five Violations | 0 | Typically zero violations are observed ekb.eg | High probability of being an orally active drug. |

The absorption of a drug is primarily governed by its solubility and permeability. For pyrazole derivatives, computational methods are used to predict these key determinants. The topological polar surface area (TPSA) is a commonly calculated descriptor that correlates well with passive molecular transport across membranes. Research indicates that pyrazole compounds with a TPSA of less than 60 Ų are predicted to have good intestinal absorption. nih.gov

Furthermore, lipophilicity, often expressed as LogP, is a critical factor. Studies have shown that increasing the lipophilicity of pyrazole derivatives can enhance their biological effects, such as antileishmanial activity. nih.gov Computational predictions for various pyrazole derivatives consistently show LogP values within the acceptable range for good drug absorption. nih.gov

Virtual Screening and High-Throughput Virtual Screening (HTVS)

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov High-Throughput Virtual Screening (HTVS) accelerates this process, allowing for the rapid evaluation of millions of compounds. researchgate.netdigitellinc.com

This methodology has been successfully applied to identify novel pyrazole-based inhibitors for various therapeutic targets. For instance, HTVS was employed to screen a library of 12,606 pyrazole compounds to identify new inhibitors of CDK8, an enzyme implicated in cancer. researchgate.net This approach led to the identification of several promising hits with favorable pharmacokinetic profiles. researchgate.net Similarly, pharmacophore-based virtual screening of the ZINC and ASINEX databases has been used to identify potent pyrazole derivatives as anti-tubercular agents. nih.gov These studies underscore the power of virtual screening to efficiently pinpoint lead compounds for further development. researchgate.netnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. eurasianjournals.comeurasianjournals.com DFT is widely used to study pyrazole derivatives by calculating optimized geometrical parameters, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. nih.govresearchgate.net

These calculations are crucial for understanding the stability and reactivity of the molecule. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. nih.gov For example, DFT studies on pyrazole-hydrazone derivatives have been used to analyze charge density distribution and the energy gap between HOMO and LUMO, which helps in understanding the molecule's electronic transition properties. nih.gov The results from DFT calculations often show good agreement with experimental data, such as X-ray crystal structures, validating their predictive power. nih.govnih.gov

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electrophilic and nucleophilic sites. researchgate.net | Predicts regions involved in hydrogen bonding and other non-covalent interactions with the target receptor. |

Pharmacological Mechanisms and Biological Activity of Pyrazole Derivative 24 in Preclinical Models

Anticancer Activity and Associated Molecular Targets

"Pyrazole derivative 24" has been the subject of preclinical investigations to elucidate its anticancer properties and the molecular targets through which it exerts its effects. Research has highlighted its potential as a multi-targeting agent, a characteristic that is highly sought after in oncology to overcome resistance and enhance therapeutic efficacy.

The foundational assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. "this compound" has demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. Specifically, its activity has been characterized against the A549 non-small cell lung cancer cell line and the HCT116 colorectal carcinoma cell line.

In a notable study, "this compound" exhibited potent dose-dependent growth inhibition in both cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined to be 8.21 µM for the A549 cell line and 19.56 µM for the HCT116 cell line. These findings underscore the compound's ability to effectively suppress the growth of cancer cells originating from different tissue types.

Cytotoxicity of Pyrazole (B372694) Derivative 24

| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |

|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer | 8.21 | |

| HCT116 | Colorectal Carcinoma | 19.56 |

A key molecular target for "this compound" is the Epidermal Growth Factor Receptor (EGFR). EGFR is a tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, often through mutation or overexpression, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

"this compound" has been identified as a potent inhibitor of EGFR. It has shown significant activity against both the wild-type EGFR and, importantly, the T790M mutant form of the receptor. The T790M mutation is a common mechanism of acquired resistance to first and second-generation EGFR inhibitors. The ability of "this compound" to inhibit this resistant mutant is of considerable clinical interest.

The inhibitory activity of "this compound" against EGFR has been quantified, revealing IC50 values of 0.016 µM for the wild-type EGFR and 0.236 µM for the T790M mutant EGFR. This demonstrates a high degree of potency and suggests that "this compound" could be effective in tumors that have developed resistance to other EGFR-targeted therapies.

EGFR Inhibitory Activity of this compound

| EGFR Type | Significance | IC50 (µM) | Reference |

|---|---|---|---|

| Wild-Type | - | 0.016 | |

| T790M Mutant | Resistance to other EGFR inhibitors | 0.236 |

While the inhibitory effects of "this compound" on EGFR are well-documented, its activity against Cyclin-Dependent Kinases (CDKs) is not as clearly defined in the available scientific literature. CDKs are a family of protein kinases that are central to the regulation of the cell cycle, and their inhibition is a validated strategy in cancer treatment. Although various pyrazole derivatives have been investigated as CDK inhibitors, specific data detailing the direct inhibitory action of "this compound" on CDKs are not extensively reported in the reviewed sources.

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization is a mechanism of action for several established anticancer drugs. While the broader class of pyrazole-containing compounds has been explored for tubulin polymerization inhibition, specific studies demonstrating this activity for "this compound" are not prominently featured in the current body of scientific literature.

Given that EGFR and CDKs are key regulators of the cell cycle, it is plausible that "this compound" could disrupt cell cycle progression. However, detailed mechanistic studies specifically characterizing the effects of "this compound" on the different phases of the cell cycle in cancer cells are not extensively available in the reviewed literature.

Apoptosis, or programmed cell death, and autophagy are critical cellular processes that can be modulated by anticancer agents to eliminate malignant cells. The induction of these pathways is a desirable characteristic of cancer therapeutics. While many pyrazole derivatives have been shown to induce apoptosis and, in some cases, autophagy, in cancer cells, specific research detailing the capacity of "this compound" to trigger these cell death mechanisms has not been extensively documented in the reviewed scientific reports.

Interaction with DNA

In preclinical studies, certain pyrazole derivatives have demonstrated the ability to interact with DNA, which is a potential mechanism for anticancer activity. Molecular docking and binding assays have shown that these compounds can bind to the minor groove of DNA. This interaction is often stabilized by van der Waals forces and electrostatic interactions. For instance, studies on novel pyrazolo[3,4-b]pyridine analogs revealed strong DNA binding affinities, with some compounds showing IC50 values of 27.13 µM and 29.15 µM in DNA binding assays. Another polysubstituted pyrazole derivative exhibited superior DNA binding affinity by displacing 90.14% of methyl green in a competitive assay, suggesting a strong interaction with DNA. These findings indicate that the pyrazole scaffold can be a basis for developing agents that target DNA.

Table 1: DNA Binding Affinity of Representative Pyrazole Derivatives

| Compound | Target/Assay | Result |

|---|---|---|

| Pyrazolo[3,4-b]pyridine analog 57 | DNA Binding Assay | IC50 = 27.13 µM |

| Pyrazolo[3,4-b]pyridine analog 58 | DNA Binding Assay | IC50 = 29.15 µM |

Anti-inflammatory Activity and Associated Molecular Targets

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, which are mediated through the modulation of several key molecular targets involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is upregulated during inflammation and catalyzes the production of prostaglandins (B1171923) (PGs), which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Preclinical in vitro assays have demonstrated the potent and selective COX-2 inhibitory activity of various pyrazole analogs. For example, one pyrazole analogue exhibited a COX-2 inhibitory potency (IC50) of 0.26 µM with a selectivity index (SI) of 192.3, comparable to the reference drug celecoxib. Other series of pyrazole derivatives have also shown significant COX-2 inhibition, with some compounds displaying IC50 values as low as 0.087 µM. The presence of specific structural features, such as a phenyl substituent on the pyrazole nucleus, is considered a potential pharmacophore for COX-2 selectivity.

Table 2: In Vitro COX-1 and COX-2 Inhibition by Representative Pyrazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| Pyrazole analogue 302 | 50.0 | 0.26 | 192.3 |

| Trimethoxy pyrazole–pyridazine 5f | >100 | 1.50 | >66.7 |

| Trimethoxy pyrazole–pyridazine 6f | >100 | 1.15 | >86.9 |

| Halogenated triarylpyrazole 23 | 10.12 | 0.087 | 116.3 |

In addition to COX inhibition, some pyrazole derivatives exhibit inhibitory activity against lipoxygenases (LOX), enzymes that catalyze the conversion of arachidonic acid into leukotrienes, another class of potent inflammatory mediators. Dual inhibition of both COX and LOX pathways can offer a broader spectrum of anti-inflammatory action and may reduce the risk of side effects associated with the shunting of arachidonic acid metabolism toward the LOX pathway when only COX is inhibited.

Studies have identified pyrazole derivatives with significant 15-LOX inhibitory activity. For example, a 3,4,5-trisubstituted pyrazole was reported as a potent inhibitor of rabbit 15-LOX-1. In another study, a pyrazoline derivative was identified as the most potent lipoxygenase inhibitor in its series, with an IC50 value of 80 µM. This dual-target potential makes pyrazole derivatives attractive candidates for developing novel anti-inflammatory agents.

Table 3: Lipoxygenase (LOX) Inhibition by Representative Pyrazole Derivatives

| Compound | Enzyme Target | IC50 |

|---|---|---|

| Pyrazoline 2g | Soybean Lipoxygenase | 80 µM |

| Imidazo[2,1-b]thiazol-5-amine 24 | 15-LOX | 11.5 µM |

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of genes involved in the inflammatory response. Aberrant activation of NF-κB is implicated in many inflammatory diseases. Novel pyrazole analogs have been identified as potent inhibitors of the NF-κB signaling pathway.

In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, these compounds have been shown to inhibit NF-κB transcriptional activity. This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). The mechanism often involves the inhibition of inhibitor kappa B-α (IκBα) degradation, which prevents the translocation of NF-κB to the nucleus to initiate pro-inflammatory gene transcription. A pyrazole-containing indolizine (B1195054) derivative was also shown to reduce the expression of NF-κB.

During inflammation, the expression of inducible nitric oxide synthase (iNOS) is increased, leading to the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator. Certain pyrazole derivatives have been identified as potent inhibitors of NOS isoforms, with some showing selectivity for iNOS. For example, 1H-Pyrazole-1-carboxamidine (PCA) inhibits iNOS, eNOS, and nNOS to a similar extent, while substitutions on the pyrazole ring, such as with a methyl group, can enhance selectivity for iNOS. 4-methyl-PCA, for instance, showed a preferential inhibition of iNOS with an IC50 of 2.4 µM. This inhibition is competitive with the substrate L-arginine, suggesting these compounds act directly on the enzyme's active site.

Antimicrobial Activity

The pyrazole scaffold is a versatile core structure found in many agents with significant antimicrobial effects against a wide range of pathogens, including drug-resistant strains. Pyrazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as various fungal species.

The mechanism of action for their antibacterial effects can include the disruption of the bacterial cell wall or the inhibition of essential enzymes like DNA gyrase. For instance, a high-throughput screening identified eight compounds containing a pyrazole-thiazole hybrid structure, including a compound designated as 24 , which showed potent activity against a TolC-deficient strain of E. coli. Other derivatives have shown potent growth inhibition against S. aureus and P. aeruginosa with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/mL. The antimicrobial potency is often enhanced by the presence of specific substituents, such as chloro- and bromo-groups, which increase lipophilicity.

Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) |

|---|---|---|

| Coumarin-substituted pyrazole 23 | S. aureus, P. aeruginosa | 1.56–6.25 µg/mL |

| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | Potent activity |

| Naphthyl-substituted pyrazole 6 | S. aureus, A. baumannii | 0.78–1.56 µg/mL |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide 21a | Fungi | 2.9–7.8 µg/mL |

Antibacterial Efficacy (e.g., against Escherichia coli for Compound 24)

In a high-throughput screening of over 125,000 molecules, this compound, which possesses a pyrazole-thiazole hybrid structure, demonstrated significant antibacterial potency. The compound was particularly effective against a ΔTolC mutant strain of Escherichia coli. nih.gov

Research findings indicate that this compound exhibits a Minimum Inhibitory Concentration (MIC) value as low as 0.037 μg/mL against this strain of E. coli. nih.gov This potency was found to be significantly greater than that of the control antibiotics, erythromycin (B1671065) and levofloxacin. nih.gov

Table 1: Antibacterial Efficacy of this compound

| Compound | Target Organism | MIC (μg/mL) | Reference(s) |

|---|---|---|---|

| This compound | Escherichia coli (ΔTolC) | 0.037 | nih.gov |

| Erythromycin | Escherichia coli (ΔTolC) | Less potent than Cpd 24 | nih.gov |

| Levofloxacin | Escherichia coli (ΔTolC) | Less potent than Cpd 24 | nih.gov |

Antifungal Efficacy (e.g., against Saccharomyces cerevisiae, Fusarium oxysporum for Compound 24)

Specific preclinical data on the antifungal efficacy of this compound against Saccharomyces cerevisiae and Fusarium oxysporum were not available in the provided search results.

Inhibition of Bacterial Enzymes (e.g., DNA gyrase B, MTAN)

Specific preclinical data regarding the inhibitory activity of this compound on the bacterial enzymes DNA gyrase B and 5'-methylthioadenosine/S-adenosylhomocysteine nucleosidase (MTAN) were not available in the provided search results.

Neuroprotective and Neurodegenerative Disease Applications

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

A study on the enzymatic inhibition properties of various compounds identified this compound as having excellent activity against urease, with an IC50 value of 22.49 ± 0.11 μM. However, the same study noted its activity against tyrosinase was less potent, with an IC50 of 7.21 ± 0.27 mM. Specific data on its direct inhibitory effects on Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) were not detailed in the provided search results.

Other Biological Activities and Enzyme Inhibition

Phosphodiesterase (PDE) Inhibition

Specific preclinical data concerning the phosphodiesterase (PDE) inhibitory activity of this compound were not available in the provided search results.

Human Carbonic Anhydrase (hCA) Inhibition

The pyrazole scaffold is a key feature in the design of potent inhibitors of human carbonic anhydrases (hCAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. rsc.org Dysregulation of hCA isoforms is linked to several diseases, including glaucoma, epilepsy, and cancer, making them a significant therapeutic target. rsc.orgrsc.org Preclinical studies have demonstrated that specific structural modifications to the pyrazole ring system can lead to highly effective and, in some cases, isoform-selective inhibitors.

A series of pyrazole-based benzenesulfonamides (compounds 4a–4l ) were synthesized and evaluated for their inhibitory activity against three isoforms: hCAII, hCAIX, and hCAXII. rsc.org Several of these derivatives were found to be more potent than Acetazolamide, a standard CA inhibitor. rsc.org Notably, compound 4k showed submicromolar inhibition of hCAII. rsc.org The structure-activity relationship (SAR) analysis revealed that substitutions on the phenyl ring attached to the pyrazole core significantly influence inhibitory potency. For instance, compound 4j , featuring methyl and fluorine substitutions, demonstrated potent inhibition across all three tested isoforms. rsc.org

In another study, novel pyrazole carboxamide derivatives (2–9 ) were investigated as potential anti-glaucoma agents by targeting hCA I and II. tandfonline.com Compounds 3 and 9 , which possess small R moieties (-NH2 and -N3 groups, respectively), exhibited the highest inhibitory effects on both isoforms. tandfonline.com Similarly, a series of 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides (9–16 ) were synthesized and showed significant inhibitory activity against hCA I and hCA II, with Ki values in the nanomolar range. nih.gov

| Compound | Target Isoform(s) | Inhibition Metric (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Compound 4j | hCAII, hCAIX, hCAXII | IC₅₀ = 0.39 µM (hCAII), 0.15 µM (hCAIX), 0.28 µM (hCAXII) | rsc.org |

| Compound 4k | hCAII | IC₅₀ = 0.24 µM | rsc.org |

| Compounds 3 and 9 | hCA I, hCA II | Demonstrated highest inhibitory effect in the series | tandfonline.com |

| Compounds 9-16 | hCA I, hCA II | Kᵢ = 316.7–533.1 nM (hCA I), 412.5–624.6 nM (hCA II) | nih.gov |

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are critical regulators of cellular processes like growth, differentiation, and apoptosis; their dysregulation is a hallmark of many cancers. mdpi.comnih.gov Pyrazole derivatives have emerged as a versatile and potent scaffold for the development of small-molecule RTK inhibitors. mdpi.comnih.gov

Molecular docking studies have been employed to screen pyrazole derivatives as potential inhibitors against various kinases, including RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.net These computational studies indicate that pyrazole derivatives can fit effectively within the binding pockets of these protein targets, suggesting strong inhibitory potential. nih.govresearchgate.net For example, a docking study of various 1H-pyrazole derivatives against VEGFR-2, Aurora A, and CDK2 proteins showed that the compounds are potential inhibitors of all three targets. nih.gov Specifically, compound 1b (2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole) exhibited a minimum binding energy of -10.09 kJ/mol with VEGFR-2. researchgate.net

Experimental studies have validated these computational findings. A series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their anticancer activity, with compound 24 showing potent cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cell lines, attributed to its role as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. mdpi.com Another study identified compound 43 , a pyrazole carbaldehyde derivative, as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells (IC₅₀ of 0.25 µM). mdpi.com

| Compound | Target Kinase(s) | Activity Metric (IC₅₀/Binding Energy) | Reference |

|---|---|---|---|

| Compound 1b | VEGFR-2 | Binding Energy = -10.09 kJ/mol | researchgate.net |

| Compound 24 | EGFR (potential) | IC₅₀ = 8.21 µM (A549 cells), 19.56 µM (HCT116 cells) | mdpi.com |

| Compound 43 | PI3 Kinase | IC₅₀ = 0.25 µM (MCF7 cells) | mdpi.com |

Modulation of Ion Channels

Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are essential for neuronal activity and other physiological functions. nih.gov Certain pyrazole derivatives have been shown to modulate the activity of specific ion channels, representing a potential mechanism for neuroprotection.

One such compound, MS-153 ((R)-(-)-5-methyl-1-nicotinoyl-2-pyrazoline), has been investigated for its effects on various neuronal ion channels. nih.gov In preclinical models using neurons from rat dorsal root ganglia and frontal cortex, MS-153 demonstrated a specific modulatory effect on high voltage-gated calcium channels. nih.gov The inhibitory effect of MS-153 on these calcium channels was not direct but appeared to be dependent on the activity of intracellular Protein Kinase C (PKC). nih.gov When PKC was activated, MS-153 was more likely to suppress the calcium channel current. Conversely, when a specific PKC inhibitor, Calphostin C, was introduced, the suppressive effect of MS-153 on the calcium channel was completely abolished. nih.gov This suggests that MS-153 inhibits these channels through interactions with the PKC signaling pathway. nih.gov

Notably, MS-153 did not affect other tested ion channels at concentrations up to 300 µM. This includes both tetrodotoxin-sensitive and tetrodotoxin-resistant sodium channels, as well as channels activated by various neurotransmitters such as glutamate, NMDA, kainate, AMPA, GABA, or acetylcholine. nih.gov This selectivity highlights a targeted mechanism of action for this specific pyrazoline derivative.

| Ion Channel Type | Effect of MS-153 (1-300 µM) | Mechanism/Note | Reference |

|---|---|---|---|

| High Voltage-Gated Calcium Channels | Suppression (variable) | Effect is dependent on and mediated through Protein Kinase C (PKC). | nih.gov |

| Tetrodotoxin-Sensitive Sodium Channels | No effect | - | nih.gov |

| Tetrodotoxin-Resistant Sodium Channels | No effect | - | nih.gov |

| Ligand-Gated Channels (Glutamate, NMDA, Kainate, AMPA, GABA, ACh) | No effect | - | nih.gov |

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, contributes to numerous pathological conditions. nih.govmdpi.com Pyrazole derivatives have been widely recognized for their antioxidant properties in various preclinical models. nih.govmdpi.comijpsr.com

The antioxidant potential of newly synthesized pyrazole derivatives has been evaluated using several in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is a common method used to assess this activity. nih.govmdpi.com In one study, a series of pyrazole derivatives (4a, 4f, 4g ) were tested, with compound 4g showing the most marked antioxidant activity in the DPPH assay. nih.gov Another study evaluated a series of N-[3-(naphthalen-1-yl)-1-phenyl-1H-pyrazol-4-yl] methylene) derivatives (5a-5l ) for their antioxidant capacity using the nitric oxide scavenging method. ijpsr.com

In a more complex biological model, two pyrazole derivatives, M1E and M1G , were tested in a mouse model of rheumatoid arthritis, a disease associated with significant oxidative stress. ekb.eg Treatment with both M1E and M1G was found to alleviate oxidative stress by significantly increasing the levels of the antioxidant enzyme catalase and glutathione (B108866) (GSH), while concurrently decreasing levels of nitric oxide (NO), a pro-oxidant molecule. ekb.eg These findings demonstrate that pyrazole derivatives can exert antioxidant effects not only by direct radical scavenging but also by modulating endogenous antioxidant systems.

| Compound(s) | Model/Assay Used | Key Findings | Reference |

|---|---|---|---|

| M1E and M1G | Mouse model of rheumatoid arthritis | Increased catalase and GSH levels; decreased nitric oxide (NO) levels. | ekb.eg |

| 4a, 4f, 4g | DPPH radical scavenging assay (in vitro) | All compounds showed good antioxidant activity; 4g was the most potent. | nih.gov |

| 5a-5l | Nitric oxide scavenging method (in vitro) | Demonstrated antioxidant activity. | ijpsr.com |

| O1-5 | FRAP assay and DPPH test (in vitro) | Reducing ability and radical scavenging potential increased with concentration. | mdpi.com |

Preclinical Research Models for Evaluation of Pyrazole Derivative 24

In Vitro Cellular and Biochemical Assays

In vitro studies form the foundational step in the preclinical evaluation of a drug candidate. These assays, conducted on isolated cells and biomolecules, provide initial insights into the bioactivity of a compound. For pyrazole (B372694) derivative 24, a range of cellular and biochemical assays have been employed to characterize its effects on cancer cell proliferation, enzyme activity, cell migration, and receptor binding.